molecular formula C12H20N2 B3157041 N-Benzyl-N-isopropylethane-1,2-diamine CAS No. 84478-09-1

N-Benzyl-N-isopropylethane-1,2-diamine

Cat. No. B3157041
CAS RN: 84478-09-1
M. Wt: 192.3 g/mol
InChI Key: JHXBPQUKAFQZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-isopropylethane-1,2-diamine is a chemical compound with the molecular formula C12H20N2 . It has a molecular weight of 192.3 .


Molecular Structure Analysis

The molecular structure of N-Benzyl-N-isopropylethane-1,2-diamine contains a total of 34 bonds, including 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 secondary amines (aliphatic) .


Chemical Reactions Analysis

While the specific chemical reactions involving N-Benzyl-N-isopropylethane-1,2-diamine are not detailed in the available resources, it is noted that this compound is a versatile reagent used in various organic reactions.


Physical And Chemical Properties Analysis

N-Benzyl-N-isopropylethane-1,2-diamine has a molecular weight of 192.3 . Its InChI Key is FMTNNXQJKMDALV-UHFFFAOYSA-N .

properties

IUPAC Name

N'-benzyl-N'-propan-2-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-11(2)14(9-8-13)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXBPQUKAFQZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-isopropylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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